molecular formula C19H26N4O3 B7144980 N-[3-(methylcarbamoyl)phenyl]-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide

N-[3-(methylcarbamoyl)phenyl]-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide

Cat. No.: B7144980
M. Wt: 358.4 g/mol
InChI Key: QIEDMDLMFRLEJN-UHFFFAOYSA-N
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Description

N-[3-(methylcarbamoyl)phenyl]-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring, a piperidinone moiety, and a methylcarbamoyl phenyl group, which contribute to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-[3-(methylcarbamoyl)phenyl]-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3/c1-20-18(25)14-5-4-6-15(13-14)21-19(26)22-11-8-16(9-12-22)23-10-3-2-7-17(23)24/h4-6,13,16H,2-3,7-12H2,1H3,(H,20,25)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEDMDLMFRLEJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC=C1)NC(=O)N2CCC(CC2)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylcarbamoyl)phenyl]-4-(2-oxopiperidin-1-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is formed through cyclization reactions.

    Introduction of the Methylcarbamoyl Group: The methylcarbamoyl group is introduced via a reaction with methyl isocyanate or a similar reagent.

    Attachment of the Phenyl Group: The phenyl group is attached through a nucleophilic substitution reaction, often using a halogenated benzene derivative.

    Final Coupling: The final step involves coupling the piperidine derivative with the phenyl derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinone moiety, converting it to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzo

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